molecular formula C12H11N3O B1296031 2-Amino-n-pyridin-2-ylbenzamide CAS No. 29483-72-5

2-Amino-n-pyridin-2-ylbenzamide

Cat. No. B1296031
CAS RN: 29483-72-5
M. Wt: 213.23 g/mol
InChI Key: HNCOYXQCGOWJAW-UHFFFAOYSA-N
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Description

2-Amino-n-pyridin-2-ylbenzamide is a compound that can be synthesized through various chemical reactions involving aminopyridines and other reactants. The compound is of interest due to its potential applications in medicinal chemistry and material science. The synthesis and structural analysis of related compounds have been extensively studied, providing insights into the chemical behavior and properties of this class of compounds.

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which are structurally related to 2-Amino-n-pyridin-2-ylbenzamide, can be achieved from α-bromoketones and 2-aminopyridine under mild and metal-free conditions. The use of iodine and tert-butyl hydroperoxide (TBHP) in toluene promotes C–C bond cleavage to form the desired amides . Additionally, the synthesis of various aminoacetylbenzamides, which share a functional group similarity with 2-Amino-n-pyridin-2-ylbenzamide, has been reported through the condensation of chloroacetylbenzamide with secondary amines, with pyridine acting as a catalyst .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-n-pyridin-2-ylbenzamide has been determined using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was elucidated, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings . These structural analyses are crucial for understanding the electronic and spatial configuration of the molecules, which can influence their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of N-(pyridin-2-yl)amides and related compounds has been explored in various studies. For example, the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine involves a one-pot tandem cyclization/bromination reaction, demonstrating the versatility of these compounds in forming different skeletons . Furthermore, reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles have been developed to synthesize 2-(pyrrolidin-1-yl)pyrimidines, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-Amino-n-pyridin-2-ylbenzamide can be predicted using computational methods such as Density Functional Theory (DFT). For instance, the antimicrobial activity of a related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, was studied alongside its physical properties using Swiss ADME online tool, and molecular docking studies were performed to predict its interaction with proteins . Similarly, the antiproliferative activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide against various cancer cell lines was evaluated, demonstrating the compound's promising anticancer activity .

Future Directions

The nitrogen-bearing heterocycle pyridine, which includes 2-Amino-n-pyridin-2-ylbenzamide, occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

2-amino-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCOYXQCGOWJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951994
Record name 2-Amino-N-(pyridin-2-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(pyridin-2-yl)benzamide

CAS RN

29483-72-5
Record name 2-Amino-N-2-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29483-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC124027
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-N-(pyridin-2-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the compound of N-(5-chloro(2-pyridyl))(5-methyl-2-nitrophenyl)carboxamide (1.48 g, 5.1 mmol) in methanol (10 ml) was added 5% Pt/C (1.48 g, 0.19 mmol). The mixture was applied hydrogen balloon at r.t. for 2 hrs. After the filtration by Celite, the filtrate was concentrated to give (2-aminophenyl)-N-(2-pyridyl)carboxamide, C, chloride, N (1.36 g, 100%). MS found for C13H12ClN3O M+=262, (M+2)+=264.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.48 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of isatoic anhydride 71 (8.7 g, 0.053 mol) and 2-aminopyridine (5 g, 0.06 mol) was heated in dioxane (30 mL) for 6-7 hours. After cooling, the solvent was evaporated in vacuo, the residue treated with water and recrystallized from EtOH/H2O to yield 72 (6 g, 54%).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
54%

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